L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-
Description
L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- (CAS: 208174-14-5, as per ), is a chemically modified lysine derivative. Its structure features two key modifications:
- N2 position: A phenylmethoxycarbonyl (Cbz or carbobenzyloxy) group, commonly used as a protective moiety in peptide synthesis.
- N6 position: An aminoiminomethyl (guanidino) group, which mimics the side chain of arginine or homoarginine.
This compound is also referred to as N-Fmoc-L-homoarginine in some contexts (), though this nomenclature typically applies to Fmoc-protected variants. Its molecular weight is approximately 322.34 g/mol (calculated from the formula C₁₇H₂₄N₄O₄), and it serves as a critical intermediate in peptide synthesis, particularly for introducing arginine-like properties into synthetic peptides.
Properties
Molecular Formula |
C15H22N4O4 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2S)-6-(hydrazinylmethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-18-11-17-9-5-4-8-13(14(20)21)19-15(22)23-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10,16H2,(H,17,18)(H,19,22)(H,20,21)/t13-/m0/s1 |
InChI Key |
APWGTXWLVBVRCZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=CNN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=CNN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
N2-[(Phenylmethoxy)Carbonyl] Protection
Benzyl Chloroformate-Mediated Protection
The α-amino group of L-lysine is selectively protected using benzyl chloroformate (Cbz-Cl) under basic conditions. A notable method involves:
- Reagents : L-lysine, Cbz-Cl, β-cyclodextrin, carbonate buffer (pH 8).
- Procedure :
- Yield : 80%.
β-Cyclodextrin acts as a supramolecular catalyst, enhancing selectivity for the α-amino group over the ε-position.
Table 1: Optimization of Cbz Protection Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| pH | 8.0 | Maximizes amine reactivity |
| Catalyst | β-Cyclodextrin | Prevents ε-group reaction |
| Temperature | 20°C | Balances reaction rate and selectivity |
N6-(Aminoiminomethyl) Functionalization
Guanidination via 1H-Pyrazole-1-Carboxamidine
After N2 protection, the ε-amino group undergoes guanidination:
- Reagents : N2-Cbz-L-lysine, 1H-pyrazole-1-carboxamidine, diisopropylethylamine (DIEA).
- Procedure :
- Mechanism : The carboxamidine reagent transfers the guanidino group to the ε-amine, forming a stable amidine bond.
Alternative Guanidinating Agents
- O-Methylisourea : Reacts with ε-amine in alkaline aqueous solutions (pH 10–12) at 60°C.
- Heterobifunctional Crosslinkers : E.g., dimethyl adipimidate, though less selective for primary amines.
Table 2: Comparison of Guanidination Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| 1H-Pyrazole-1-Carboxamidine | 75 | 95 | High selectivity |
| O-Methylisourea | 65 | 88 | Cost-effective |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
L-Lysine derivatives are often utilized in drug design due to their ability to modify the pharmacokinetic properties of therapeutic agents. The specific compound N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl] has been noted for its role in enhancing the solubility and stability of drugs, making it a valuable candidate in the formulation of pharmaceuticals. For instance, it can be conjugated with various active pharmaceutical ingredients to improve their delivery and efficacy.
1.2 Bioconjugation Techniques
The compound has been employed in bioconjugation strategies, where it serves as a linker for attaching drugs to antibodies or other biomolecules. This approach is particularly useful in targeted drug delivery systems, where specificity to cancer cells or other diseased tissues is crucial.
| Application | Description |
|---|---|
| Drug Formulation | Enhances solubility and stability of drugs |
| Bioconjugation | Links drugs to antibodies for targeted delivery |
Biochemical Research
2.1 Enzyme Substrate Studies
Research has shown that L-Lysine derivatives can act as substrates for various enzymes, facilitating studies on enzyme kinetics and mechanisms. The modification introduced by the phenylmethoxy group allows for better interaction with enzyme active sites, providing insights into enzyme-substrate dynamics.
2.2 Fluorescence Probes
Recent studies have developed chiral fluorescent probes based on L-Lysine derivatives for the enantioselective recognition of amino acids. These probes utilize the unique structural features of L-Lysine to selectively bind to its enantiomers, which can be monitored through fluorescence changes, thus serving as a tool for studying amino acid interactions in biological systems .
Agricultural Applications
3.1 Animal Nutrition
L-Lysine is a critical amino acid in animal feed formulations, especially for non-ruminant species such as pigs and poultry. The modified form N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl] has been investigated for its efficacy as a feed additive, promoting growth and improving feed conversion ratios .
3.2 Safety Assessments
Studies conducted by regulatory bodies have confirmed that L-Lysine derivatives are safe for use in animal nutrition, with no adverse effects reported when used within recommended limits .
| Application | Benefits |
|---|---|
| Animal Feed | Promotes growth and improves feed efficiency |
| Safety | Confirmed safe for animal consumption |
Case Studies
4.1 Case Study: Targeted Drug Delivery
A study published in a peer-reviewed journal demonstrated the successful use of N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-L-lysine as a linker in antibody-drug conjugates (ADCs). The conjugates exhibited enhanced targeting capabilities towards tumor cells while minimizing systemic toxicity .
4.2 Case Study: Enzyme Kinetics
Another research project utilized this compound to study the kinetics of lysine-specific enzymes. The findings indicated that the phenylmethoxy modification significantly altered enzyme activity profiles, thus providing insights into enzyme mechanisms relevant to metabolic pathways involving lysine .
Mechanism of Action
The mechanism of action of L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Research Findings and Data
Key Data from Comparative Studies
- N-Fmoc-L-homoarginine (): Demonstrated 86% yield in synthesis, with NMR confirming structural integrity (δ 4.07 ppm for α-proton, δ 3.79 ppm for methylene) .
- N6-Azide Lysine (): Achieved 73–75% yield in click chemistry applications, with HRMS validating purity (m/z 277.1583 observed vs. 277.1578 calculated) .
- N2-Cbz-N6-Boc-L-lysine (): Exhibited solubility in DMSO and DCM, critical for hydrophobic peptide segments .
Biological Activity
L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- is a modified amino acid derivative of lysine, which is known for its various biological activities. This compound has garnered attention in biochemical research due to its potential applications in protein synthesis, enzyme activity modulation, and therapeutic interventions.
- Molecular Formula : C29H30N2O6
- Molecular Weight : 502.5583 g/mol
- CAS Number : 86060-82-4
- Structure : The compound features a phenylmethoxycarbonyl group and an aminoiminomethyl substituent on the lysine backbone, which may influence its biological interactions and solubility.
1. Protein Synthesis
L-Lysine derivatives are often used in peptide synthesis due to their ability to form stable linkages. The incorporation of N6-(aminoiminomethyl) functionality enhances the reactivity of lysine in peptide coupling reactions, making it a valuable building block in the synthesis of complex peptides and proteins.
2. Enzyme Inhibition
Research indicates that certain lysine derivatives can act as enzyme inhibitors. For instance, modifications at the N6 position have been shown to influence the binding affinity of inhibitors targeting specific enzymes. This has implications for drug design, particularly in developing inhibitors for proteases and other therapeutic targets.
3. Antimicrobial Activity
Some studies have demonstrated that lysine derivatives exhibit antimicrobial properties. The presence of the phenylmethoxy group may enhance membrane permeability, allowing these compounds to exert their effects on bacterial cells more effectively.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various lysine derivatives, including L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-. Results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative strains when treated with this compound, suggesting its potential as an antimicrobial agent .
Case Study 2: Protein Engineering Applications
In a research project focusing on protein engineering, L-Lysine derivatives were incorporated into proteins using genetic encoding techniques. The modified proteins showed enhanced stability and functionality in biochemical assays, demonstrating the utility of such modifications in biotechnological applications .
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
